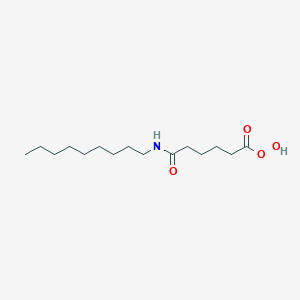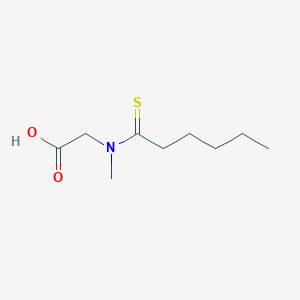![molecular formula C13H8N4 B035426 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile CAS No. 104691-51-2](/img/structure/B35426.png)
4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound features a fused imidazo-pyrimidine ring system attached to a benzonitrile moiety, making it a versatile scaffold for various chemical and biological applications.
Mechanism of Action
Target of Action
The primary targets of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile are KRAS G12C and Cyclooxygenase-2 (COX-2) . KRAS G12C is a specific mutation in the KRAS gene that plays a crucial role in cell signaling pathways, influencing cell growth and survival. COX-2 is an enzyme that plays a key role in the inflammatory response by producing prostaglandins .
Mode of Action
This compound interacts with its targets through a covalent bond . It acts as a covalent inhibitor, attaching to its target and modifying it, which can lead to the inhibition of the target’s function . For COX-2, the compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site .
Biochemical Pathways
The compound affects the KRAS signaling pathway and the prostaglandin synthesis pathway. By inhibiting KRAS G12C, it can disrupt cell signaling pathways that promote cell growth and survival . By inhibiting COX-2, it can reduce the production of prostaglandins, thereby reducing inflammation .
Result of Action
The compound has shown potential as an anticancer agent for KRAS G12C-mutated cells . It also demonstrated significant COX-2 inhibitory effects, even more than celecoxib, a reference drug . These results suggest that the compound could have potential therapeutic applications in treating cancers and inflammatory conditions.
Biochemical Analysis
Biochemical Properties
4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile has been found to interact with various enzymes and proteins. For instance, it has been utilized in the development of covalent inhibitors, specifically as a core backbone for the synthesis of novel KRAS G12C inhibitors . The nature of these interactions is largely covalent, indicating a strong and specific binding affinity between the compound and its target biomolecules .
Cellular Effects
In cellular contexts, this compound has demonstrated significant effects. It has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . This suggests that the compound can influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a covalent inhibitor. It binds to its target biomolecules, such as the KRAS G12C protein, in a covalent manner, thereby inhibiting their function . This binding interaction can lead to changes in gene expression and potentially impact cellular metabolism .
Temporal Effects in Laboratory Settings
Its role as a covalent inhibitor suggests that it may have long-term effects on cellular function
Metabolic Pathways
Given its interactions with enzymes such as KRAS G12C, it is likely that it may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with 2-bromoacetophenone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles, such as the use of PEG-400 as a solvent and butan-1-ol in subsequent steps. These methods aim to achieve high yields and purity with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups at the benzonitrile moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like alkyl, aryl, or halogen groups.
Scientific Research Applications
4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
- 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile
- Benzo[4,5]imidazo[1,2-a]pyrimidines
- Benzo[4,5]imidazo[1,2-a]pyrazines
Comparison: 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile stands out due to its unique fused ring system and the presence of the benzonitrile group, which enhances its chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher potency in various biochemical assays .
Properties
IUPAC Name |
4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-8-10-2-4-11(5-3-10)12-9-17-7-1-6-15-13(17)16-12/h1-7,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHNIVDOVYJXSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384616 |
Source


|
| Record name | 4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104691-51-2 |
Source


|
| Record name | 4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B35346.png)
![2-{[(4-Ethoxyphenyl)amino]methyl}phenol](/img/structure/B35349.png)


![(2-chlorophenyl)methyl-[5-[[2-[5-[(2-chlorophenyl)methyl-diethylazaniumyl]pentylamino]-2-oxoacetyl]amino]pentyl]-diethylazanium;diiodide](/img/structure/B35357.png)







![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)
